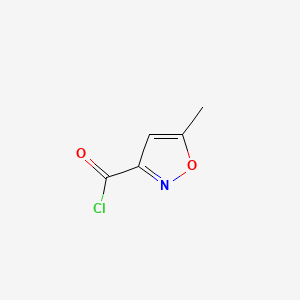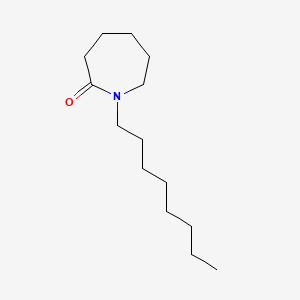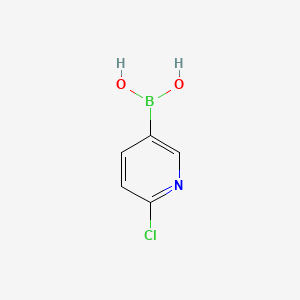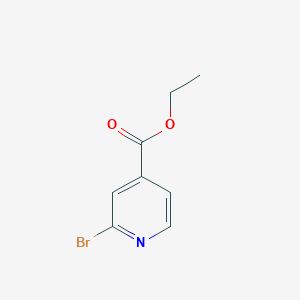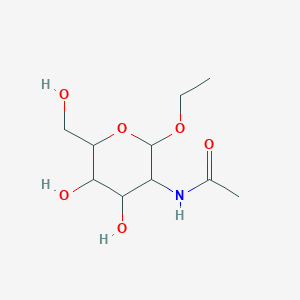
3-氯-4-吡咯烷苯甲酸
描述
3-Chloro-4-pyrrolidinobenzoic Acid is a chemical compound with the CAS Number: 585517-09-5 and a molecular weight of 225.67 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes 3-Chloro-4-pyrrolidinobenzoic acid, often involves ring construction from different cyclic or acyclic precursors . The synthetic route can also involve functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-pyrrolidinobenzoic Acid is represented by the linear formula C11H12ClNO2 . The Inchi Code for this compound is 1S/C11H12ClNO2/c12-9-7-8 (11 (14)15)3-4-10 (9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2, (H,14,15) .Physical And Chemical Properties Analysis
3-Chloro-4-pyrrolidinobenzoic Acid is a white to yellow solid at room temperature . It has a molecular weight of 225.67 .科学研究应用
1. Photophysical Properties in Cyclopalladated Complexes
Cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles with palladium acetate led to the synthesis of novel dimeric complexes. These complexes, when characterized through NMR, IR, and elemental analysis, exhibited significant photophysical properties, including intense absorption and fluorescence emission in solution at room temperature (Mancilha et al., 2011).
2. Catalytic Enantioselective Synthesis
A study involving pyrrolidine enamine as a substrate explored the catalytic synthesis of aminooxy carbonyl compounds. The findings revealed a significant catalyst structure, contributing to high yields and complete enantioselectivity for both aldehydes and ketones (Momiyama et al., 2004).
3. Fluorescent pH Sensors
Research into heteroatom-containing organic fluorophores demonstrated that compounds like CP3E, with intramolecular charge transfer (ICT) characteristics, could serve as effective fluorescent pH sensors in both solution and solid states. This finding has potential applications in chemosensing for detecting acidic and basic organic vapors (Yang et al., 2013).
4. Corrosion Inhibition Studies
Studies on various compounds, including pyridine and pyrazole derivatives, have demonstrated their effectiveness as corrosion inhibitors. These compounds, particularly in molar hydrochloric acid solutions, show significant efficiency in protecting steel surfaces (Bouklah et al., 2005).
5. Synthesis of Complex Organic Scaffolds
Research involving pyrrolo-imidazo[1,2-a]pyridine scaffolds has demonstrated a new strategy for constructing complex organic molecules. This method provides rapid access to new libraries of small molecules with diverse structures, crucial for drug discovery and development (Zhang et al., 2019).
安全和危害
未来方向
属性
IUPAC Name |
3-chloro-4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTYJBKSXOEFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406367 | |
| Record name | 3-chloro-4-pyrrolidin-1-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-pyrrolidinobenzoic acid | |
CAS RN |
585517-09-5 | |
| Record name | 3-chloro-4-pyrrolidin-1-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


